N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a pyrrole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Isoxazole to the Ethyl Chain: This step involves the alkylation of the isoxazole ring with an appropriate ethyl halide under basic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Coupling of the Pyrrole and Benzamide: The final step involves the coupling of the pyrrole ring with the benzamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-12-16(22-19-13)8-9-18-17(21)14-4-6-15(7-5-14)20-10-2-3-11-20/h2-7,10-12H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOFZOJRLWMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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